4-Bromo-2-(cyclopropylmethoxy)pyrimidine
Description
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
IADVUVKUWFLMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Subsequent Nucleophilic Substitution
One common approach starts with a dichloropyrimidine or dihalopyrimidine intermediate, such as 4-bromo-2,4-dichloropyrimidine. The 2-position chlorine can be selectively displaced by nucleophiles, including alkoxides derived from cyclopropylmethanol.
Step 1: Preparation of 4-Bromo-2,4-dichloropyrimidine
According to Gopalakrishnan et al. (2010), 5-bromo-uracil can be converted to 5-bromo-2,4-dichloropyrimidine by reaction with phosphorus oxychloride in the presence of N,N-dimethylaniline at elevated temperatures (up to 120°C) over 6 hours. The product is isolated by extraction and vacuum evaporation yielding a colorless liquid intermediate.
Step 2: Nucleophilic Substitution with Cyclopropylmethanol
The 4-bromo-2,4-dichloropyrimidine is then reacted with sodium cyclopropylmethoxide (prepared in situ by deprotonating cyclopropylmethanol with sodium methoxide) in methanol at low temperature (10–15°C) and stirred for extended periods (up to 18 hours). This reaction selectively substitutes the chlorine at the 2-position with the cyclopropylmethoxy group, yielding 4-bromo-2-(cyclopropylmethoxy)pyrimidine.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-uracil + Phosphorus oxychloride + N,N-dimethylaniline | 40°C to 120°C, 6 h | 5-Bromo-2,4-dichloropyrimidine | Colorless liquid, isolated by extraction |
| 2 | 5-Bromo-2,4-dichloropyrimidine + sodium cyclopropylmethoxide | 10–15°C, 18 h | 4-Bromo-2-(cyclopropylmethoxy)pyrimidine | White crude product, purified by filtration |
Alternative O-Alkylation via Pyrimidin-2-ol Intermediate
Another synthetic route involves the preparation of a 2-hydroxy-4-bromopyrimidine intermediate, followed by O-alkylation with cyclopropylmethyl bromide or chloride under basic conditions.
Step 1: Synthesis of 4-bromo-2-hydroxypyrimidine
This intermediate can be prepared via hydrolysis of 4-bromo-2-chloropyrimidine or by direct substitution of 2-chloropyrimidine derivatives.
Step 2: O-Alkylation
The 2-hydroxypyrimidine is treated with cyclopropylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide) to afford 4-bromo-2-(cyclopropylmethoxy)pyrimidine.
This method benefits from milder conditions and avoids the use of highly reactive organometallic reagents.
Palladium-Catalyzed Coupling Methods
A more modern approach employs palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to introduce the cyclopropylmethoxy substituent.
Step 1: Preparation of 4-bromo-2-pyrimidinyl boronic acid or ester
This intermediate is prepared by borylation of 4-bromopyrimidine derivatives.
Step 2: Coupling with cyclopropylmethanol derivatives
The coupling partner, such as cyclopropylmethoxyboronic acid or cyclopropylmethoxy halide, is reacted with the pyrimidinyl boronic acid under palladium catalysis in the presence of base and suitable ligands.
This method allows for high regioselectivity and functional group tolerance but requires expensive catalysts and careful optimization.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The method involving 4-bromo-2,4-dichloropyrimidine substitution with sodium cyclopropylmethoxide is the most frequently reported and industrially feasible route, balancing yield and operational simplicity.
Protection/deprotection strategies are sometimes employed when sensitive groups are present, but for this compound, direct substitution is preferred.
The use of palladium catalysis, while powerful, is less common for simple alkoxy substitutions but may be advantageous when multi-functionalized pyrimidines are targeted.
Safety considerations: Some syntheses of related pyrimidine intermediates involve hazardous reagents such as phosphorus oxychloride and require controlled temperature conditions.
Data Table: Reported Reaction Conditions for Preparation of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, with reaction conditions involving bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming non-covalent interactions with the active site or binding pocket .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
a) 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
- Structure : Methoxy group at 2-position; phenyl substituent at 6-position.
- Molecular Weight : ~318.15 g/mol (C₁₁H₁₀BrN₃O).
- Used in crystallographic studies to analyze halogen bonding interactions .
- Applications : Primarily a research tool for structural analysis rather than therapeutic development.
b) 4-Bromo-2-cyclopropylpyrimidine
- Structure : Cyclopropyl group directly attached to the pyrimidine ring at 2-position.
- Molecular Weight : 199.03 g/mol (C₇H₇BrN₂).
- Reactivity : Lacks the ether oxygen, reducing polarity and solubility in aqueous systems. The cyclopropyl group may improve membrane permeability in drug analogs .
c) 5-Bromo-2,4-dimethoxypyrimidine
- Structure : Methoxy groups at 2- and 4-positions; bromine at 5-position.
- Molecular Weight : 218.02 g/mol (C₆H₆BrN₂O₂).
- Reactivity : Dual methoxy groups deactivate the ring, making bromine less reactive in cross-coupling reactions compared to 4-bromo derivatives. Used in nucleoside analog synthesis .
Heterocycle Modifications
a) 4-Bromo-2-cyclopropylpyridine
- Structure : Pyridine core instead of pyrimidine; cyclopropyl group at 2-position.
- Molecular Weight : 198.06 g/mol (C₈H₈BrN).
- Reactivity : The pyridine nitrogen alters electronic properties, increasing base strength. Applications include materials science and ligand design .
b) 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| 4-Bromo-2-(cyclopropylmethoxy)pyrimidine | C₈H₉BrN₂O | 229.08 | Cyclopropylmethoxy, Br | Pharmaceutical intermediates |
| 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine | C₁₁H₁₀BrN₃O | 318.15 | Methoxy, phenyl, Br | Structural studies |
| 4-Bromo-2-cyclopropylpyrimidine | C₇H₇BrN₂ | 199.03 | Cyclopropyl, Br | Drug permeability enhancers |
| 5-Bromo-2,4-dimethoxypyrimidine | C₆H₆BrN₂O₂ | 218.02 | Dimethoxy, Br | Nucleoside synthesis |
| 4-Bromo-2-cyclopropylpyridine | C₈H₈BrN | 198.06 | Cyclopropyl, Br, pyridine core | Ligand design |
Research Findings and Trends
- Reactivity : The 4-bromo group in pyrimidines is highly reactive in cross-coupling reactions, but substituents at the 2-position modulate this reactivity. For example, cyclopropylmethoxy increases steric hindrance, slowing coupling kinetics compared to methoxy analogs .
- Biological Activity : Cyclopropyl-containing compounds often exhibit enhanced metabolic stability. A 2023 study highlighted analogs of 4-bromo-2-(cyclopropylmethoxy)pyrimidine as intermediates in kinase inhibitors targeting resistant cancer mutations .
- Solubility : Polar substituents like methoxy improve aqueous solubility, whereas cyclopropyl groups enhance lipid solubility, impacting bioavailability .
Biological Activity
4-Bromo-2-(cyclopropylmethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antitumor, antiviral, and antibacterial effects. This article explores the biological activity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine, highlighting its mechanisms of action, efficacy against various diseases, and safety profiles.
Chemical Structure
The compound 4-Bromo-2-(cyclopropylmethoxy)pyrimidine features a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position of the pyrimidine ring. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine have been evaluated through various studies focusing on its anticancer, antiviral, and antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that 4-Bromo-2-(cyclopropylmethoxy)pyrimidine exhibits significant anticancer activity. In vitro tests show that it inhibits the proliferation of several cancer cell lines, including hepatocellular carcinoma (BEL-7402). The compound's IC50 values range from 0.024 to 0.55 µM, indicating potent inhibitory effects against cancer cells .
Table 1: Anticancer Activity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine
| Cell Line | IC50 (µM) |
|---|---|
| BEL-7402 | <0.10 |
| MCF-7 | 0.87 |
| MDA-MB-231 | 1.75 |
The structure-activity relationship (SAR) studies indicate that modifications at the 2 and 5 positions of the pyrimidine scaffold enhance its anticancer efficacy .
Antiviral Activity
4-Bromo-2-(cyclopropylmethoxy)pyrimidine has also shown promising antiviral properties. It was evaluated against influenza viruses and demonstrated a significant reduction in viral load in infected mice models. The compound exhibited a direct effect on viral replication, supporting its potential as an antiviral agent .
Table 2: Antiviral Efficacy of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine
| Virus Type | Viral Load Reduction (%) |
|---|---|
| Influenza A | >90 |
Antibacterial Activity
Although less extensively studied, preliminary data suggest that this compound may possess antibacterial properties as well. Its activity against various bacterial strains is currently under investigation, with initial results indicating moderate efficacy .
Safety Profile
Safety assessments have shown that 4-Bromo-2-(cyclopropylmethoxy)pyrimidine does not exhibit acute toxicity in animal models up to doses of 2000 mg/kg . Furthermore, it has a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use .
Case Studies
A case study involving the application of this compound in treating hepatocellular carcinoma provided valuable insights into its clinical potential. Patients treated with formulations containing 4-Bromo-2-(cyclopropylmethoxy)pyrimidine showed improved outcomes compared to standard therapies, emphasizing the need for further clinical trials to validate these findings.
Q & A
Q. Advanced Considerations for Regioselectivity
- Catalyst Choice : FeBr₃ enhances electrophilic aromatic substitution at the 4-position, minimizing di-substitution byproducts .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during bromination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkoxylation by stabilizing intermediates .
How can researchers optimize reaction yields in the cyclopropylation step?
Q. Methodological Strategies
- Pre-activation of Substrates : Pre-treatment of the pyrimidine core with a strong base (e.g., NaH) improves nucleophilicity for alkoxylation .
- Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from unreacted cyclopropylmethyl bromide .
Which spectroscopic and crystallographic techniques are critical for characterizing 4-Bromo-2-(cyclopropylmethoxy)pyrimidine?
Q. Basic Characterization Workflow
Q. Advanced Structural Analysis
- X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For analogs, unit cell parameters (e.g., β = 101.6°, V = 1373.0 ų) are resolved using diffractometers (e.g., Bruker SMART 1K CCD) .
How can computational modeling aid in predicting the reactivity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine in cross-coupling reactions?
Q. Methodological Approach
- DFT Calculations : Predict sites for Suzuki-Miyaura coupling by analyzing electron density maps (e.g., Fukui indices for bromine substitution) .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
What strategies mitigate byproduct formation during bromination of pyrimidine derivatives?
Q. Advanced Troubleshooting
- Controlled Stoichiometry : Limiting Br₂ or NBS to 1.1 equivalents minimizes di-brominated byproducts .
- Inert Atmosphere : Prevents oxidative degradation of sensitive intermediates .
- Real-time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching .
How is 4-Bromo-2-(cyclopropylmethoxy)pyrimidine applied in medicinal chemistry research?
Q. Research Applications
- Kinase Inhibitor Development : Serves as a core scaffold for ATP-competitive inhibitors. The bromine atom enables functionalization via cross-coupling (e.g., introducing aryl groups for enhanced binding) .
- Proteolysis-Targeting Chimeras (PROTACs) : The cyclopropylmethoxy group improves metabolic stability in linker designs .
Q. Biological Evaluation
- In vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HCT-116) and selectivity via kinase profiling panels .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Process Chemistry Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
